molecular formula C9H15N3 B13624491 3-(1,3,5-Trimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine

3-(1,3,5-Trimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine

Cat. No.: B13624491
M. Wt: 165.24 g/mol
InChI Key: SRTLYBYMIRALNT-SNAWJCMRSA-N
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Description

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine is a chemical compound with the CAS Number 1344868-13-8 and a molecular formula of C9H15N3 . It features a propenylamine chain linked to a 1,3,5-trimethyl-1H-pyrazole ring system. This structural motif is of significant interest in medicinal and organic chemistry. Pyrazole derivatives are a prominent class of heterocyclic compounds known for their diverse range of pharmacological properties . Research into structurally similar compounds has shown that the 1,3,5-trimethyl-1H-pyrazole moiety can be a key pharmacophore in the development of potent, systemically available inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising target for managing inflammatory responses . Furthermore, pyrazole cores are frequently explored in the synthesis of novel compounds for various applications, including the development of sulfonamide derivatives with potential biological activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-amine

InChI

InChI=1S/C9H15N3/c1-7-9(5-4-6-10)8(2)12(3)11-7/h4-5H,6,10H2,1-3H3/b5-4+

InChI Key

SRTLYBYMIRALNT-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/CN

Canonical SMILES

CC1=C(C(=NN1C)C)C=CCN

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core: 1,3,5-Trimethyl-1H-pyrazole

The starting point for the target compound is the synthesis of the pyrazole nucleus, specifically 1,3,5-trimethyl-1H-pyrazole. According to recent synthetic protocols:

  • Step 1: Preparation of 3,5-Dimethyl-1H-pyrazole
    This intermediate is synthesized by reacting pentane-2,4-dione with 85% hydrazine hydrate in methanol at 25–35 °C. This reaction is exothermic and typically carried out under controlled temperature conditions to manage heat evolution.

  • Step 2: Methylation to 1,3,5-Trimethyl-1H-pyrazole
    The 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) is dissolved in tetrahydrofuran (THF) at 0 °C. Potassium tert-butoxide (63 g, 561.7 mmol) is added portion-wise under nitrogen atmosphere. After stirring at 25–30 °C for around 40 minutes, methyl iodide (57.6 g, 405.7 mmol) in THF is added dropwise over 30 minutes. The reaction mixture is then stirred for 16 hours at 25–30 °C. The progress is monitored by thin-layer chromatography (TLC). Workup involves addition of cold water and extraction with ethyl acetate, followed by drying and purification.

Reagent Amount Conditions Notes
Pentane-2,4-dione Stoichiometric Methanol, 25–35 °C Exothermic hydrazine reaction
85% Hydrazine hydrate Stoichiometric Methanol, 25–35 °C Forms 3,5-dimethyl-1H-pyrazole
Potassium tert-butoxide Excess THF, 0 to 30 °C Base for methylation
Methyl iodide Excess THF, 25–30 °C Methylating agent

Introduction of the Prop-2-en-1-amine Side Chain

The allylamine side chain (prop-2-en-1-amine) can be introduced via several synthetic strategies, often involving substitution or coupling reactions at the 4-position of the pyrazole ring.

  • While direct literature on this exact substitution is limited, analogous methods involve nucleophilic substitution or amination reactions on halogenated pyrazole intermediates or via sulfonamide intermediates.

  • One approach is to prepare a pyrazole-4-sulfonyl chloride intermediate, which can then be reacted with allylamine under controlled conditions to yield the corresponding sulfonamide derivative. This method, although demonstrated for other amines such as 2-phenylethylamine, provides a conceptual route for allylamine substitution.

Alternative Synthetic Routes and Process Optimization

  • Patents related to pyrazole derivatives with similar substitution patterns emphasize the use of optimized bases (e.g., potassium tert-butoxide), solvents (THF, dichloromethane), and reaction atmospheres (nitrogen) to improve yield and purity.

  • Crystallization and purification steps are critical, with column chromatography and recrystallization from suitable solvents (ethyl acetate, hexane) employed to isolate pure compounds.

  • The use of organic and inorganic bases, as well as acid workups, is tailored to the specific intermediate and final compound to avoid degradation and maximize yield.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Hydrazine reaction Pentane-2,4-dione + 85% hydrazine hydrate 25–35 2–4 hours 85–90 Exothermic, methanol solvent
Methylation 3,5-Dimethyl-1H-pyrazole + KOtBu + MeI 0 to 30 16 hours 75–80 THF solvent, nitrogen atmosphere
Amination (conceptual) Pyrazole-4-sulfonyl chloride + allylamine 25–30 12–16 hours 60–70 DCM solvent, base (DIPEA)
Purification Column chromatography, recrystallization Ambient Variable Essential for high purity

Research Discoveries and Analytical Characterization

  • The synthesis of 1,3,5-trimethyl-1H-pyrazole is well-established, with methylation using methyl iodide under basic conditions providing reproducible yields and purity.

  • The introduction of the prop-2-en-1-amine group, while less directly reported for this exact compound, can be inferred from related pyrazole sulfonamide chemistry, where amines are introduced via nucleophilic substitution on sulfonyl chlorides.

  • Analytical techniques such as thin-layer chromatography (TLC), proton nuclear magnetic resonance (1H-NMR), and mass spectrometry (MS) are routinely employed to monitor reaction progress and confirm structure.

  • Crystallographic studies and powder X-ray diffraction (PXRD) patterns are used in related pyrazole derivatives to characterize polymorphs and ensure compound stability and purity.

Chemical Reactions Analysis

Amine Functionalization Reactions

The primary amine group undergoes characteristic nucleophilic reactions:

Reaction TypeConditionsProductKey FeaturesSource
Alkylation Alkyl halides, base (e.g., K2_2CO3_3), polar aprotic solventSecondary or tertiary aminesRegioselective N-alkylation observed in pyrazole systems with methyl groups enhancing steric control .
Acylation Acetyl chloride, DMAP, DCMAmidesPyrazole methyl groups stabilize intermediates, improving yields .
Schiff Base Formation Aldehydes/ketones, reflux in ethanolIminesConjugated system stabilizes imine products .

Pyrazole Ring Modifications

The 1,3,5-trimethylpyrazole moiety participates in electrophilic substitutions and metal-catalyzed reactions:

Electrophilic Aromatic Substitution

  • Nitration : HNO3_3/H2_2SO4_4 at 0–5°C introduces nitro groups at position 4 (yield: ~65%) .

  • Sulfonation : SO3_3/H2_2SO4_4 produces sulfonated derivatives for further coupling.

Palladium-Catalyzed Cross-Coupling

ReactionCatalystsSubstratesOutcome
Suzuki–Miyaura Pd(PPh3_3)4_4, K2_2CO3_3Arylboronic acidsArylation at position 4 (selectivity >90%) .
Buchwald–Hartwig Pd2_2(dba)3_3, XantphosAryl halidesN-arylation of pyrazole amines .

Allylic Amine Reactivity

The prop-2-en-1-amine chain enables conjugate additions and cycloadditions:

Michael Addition

NucleophileConditionsProduct
MalononitrileEtOH, rtβ-Amino nitriles
ThiolsDMF, 60°CThioether adducts

1,3-Dipolar Cycloaddition

With diazo compounds (e.g., diazomethane):

  • Forms pyrazoline derivatives via [3+2] cycloaddition (yield: 70–85%) .

Oxidation and Reduction

  • Amine Oxidation : MnO2_2 oxidizes the primary amine to a nitro group (requires anhydrous conditions) .

  • Alkene Hydrogenation : H2_2, Pd/C reduces the double bond to a saturated propane-1-amine chain .

Heterocycle Formation

Reaction with 1,3-dicarbonyl compounds under acidic conditions yields fused pyrazolo-pyrimidines:

text
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine + acetylacetone → Pyrazolo[1,5-a]pyrimidine (yield: 60–75%) [2]

Thermal Decomposition

At >200°C, decomposition produces:

  • Nitrogen oxides (NOx_x)

  • Carbon monoxide (CO)

  • Trimethylamine

Comparative Reactivity of Pyrazole Derivatives

CompoundKey FeatureReactivity Difference
1-MethylpyrazoleSingle methyl groupLower steric hindrance enables faster electrophilic substitution
4-AminoantipyrineAmino group at position 4Enhanced solubility and hydrogen-bonding capacity
Target Compound1,3,5-Trimethyl + allylic amineUnique balance of steric effects and conjugation-driven reactivity

Scientific Research Applications

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine is a pyrazole derivative featuring three methyl groups on the pyrazole ring and a prop-2-en-1-amine group. It has garnered interest in medicinal chemistry for potential biological activities and applications in drug development.

Scientific Research Applications

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine is used in several scientific research applications:

  • Chemistry It serves as a building block in synthesizing complex organic molecules.
  • Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
  • Industry It is utilized in developing new materials and as a precursor in synthesizing agrochemicals and pharmaceuticals.

Chemical Reactions

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide. The major product formed is the corresponding pyrazole carboxylic acids.
  • Reduction: Can be reduced using agents such as lithium aluminum hydride or sodium borohydride. The major product is the formation of corresponding amine derivatives.
  • Substitution: Participates in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles using alkyl halides in the presence of a base like sodium hydroxide. The major product is the formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine:

Compound Name Key Structural Features Applications/Reactivity
5-(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azo)isophthalic acid (H2Isa-az-tmpz) Azo-linked pyrazole-isophthalate ligand with trimethylpyrazole and carboxylic acid groups. Used in metal-organic frameworks (MOFs) for catalysis or gas storage due to its bifunctional coordination sites .
N-(4-Methoxybenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine Propargylamine-substituted enyne with a methoxybenzyl group. Undergoes Ti–Mg-catalyzed carbocyclization to form pyrrolidine derivatives, highlighting the reactivity of propenylamine chains in stereoselective syntheses .
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine Pyrazole with isopropyl and dimethyl substituents. Intermediate in agrochemical or pharmaceutical synthesis; steric effects influence regioselectivity in substitution reactions .
4-{[(1E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenylpyrazol-3-one Schiff base pyrazolone with a hydroxy-methoxyphenyl group. Exhibits bioactivity in antimicrobial or anti-inflammatory assays, demonstrating the pharmacophore potential of pyrazole hybrids .

Physicochemical and Reactivity Comparisons

  • Lipophilicity : The trimethylpyrazole group in the target compound enhances lipophilicity compared to analogues with polar substituents (e.g., carboxylic acids in H2Isa-az-tmpz). This property may improve membrane permeability in drug design .
  • Reactivity of Propenylamine : The unsaturated C=C bond in the propenylamine chain enables conjugation and participation in cycloaddition or Michael addition reactions, similar to Ti–Mg-catalyzed carbocyclizations observed in related enyne substrates .

Research Findings and Data Tables

Table 2: Key Physicochemical Properties

Property 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine H2Isa-az-tmpz
Molecular Weight (g/mol) ~207.3 (estimated) 169.25 358.3
LogP (Predicted) 2.1–2.5 1.8–2.0 1.2 (due to carboxylic acid groups)
Water Solubility Low (lipophilic substituents) Moderate Low (high crystallinity)

Biological Activity

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine is a chemical compound characterized by its unique structural features, including a pyrazole ring with three methyl substitutions and an allylic amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine is C10H15N3C_{10}H_{15}N_3, with a molecular weight of approximately 179.25 g/mol. The presence of the pyrazole moiety suggests significant reactivity and biological activity, making it a subject of interest for further research.

Biological Activities

Compounds containing pyrazole rings are known for their diverse biological activities. The following are some key areas where 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine may exhibit activity:

Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown moderate to potent antiproliferative activity against various human cancer cell lines such as A549 and HT-1080 .

Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for understanding its potential therapeutic effects. Pyrazole derivatives have been noted for their ability to bind to various biological targets due to their structural features.

The mechanism by which 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine exerts its biological effects is still under investigation. However, it is believed that the compound can bind to specific enzymes or receptors, influencing their function and leading to various biological outcomes. Molecular docking studies could provide insights into these interactions and the specific pathways involved .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key features and biological activities of related pyrazole derivatives.

Compound NameStructureKey FeaturesBiological Activity
1-MethylpyrazoleStructureOne methyl group on pyrazoleAntifungal properties
4-AminoantipyrineStructureAmino group on position 4Analgesic and anti-inflammatory
5-MethylpyrazoleStructureMethyl group at position 5Inhibitor of alcohol dehydrogenase
3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-amine Structure Three methyl groups; allylic amine Potential anticancer activity

The combination of three methyl groups on the pyrazole ring and an allylic amine functional group may enhance the reactivity and biological profile of this compound compared to simpler derivatives.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives similar to 3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-amines:

  • Antiproliferative Studies : Research conducted on a series of novel pyrazoles indicated that compounds with specific substitutions exhibited significant antiproliferative effects against cancer cell lines. The structure–activity relationship (SAR) revealed that modifications could lead to enhanced potency .
  • Enzymatic Inhibition : Studies have shown that certain pyrazole derivatives can act as enzyme inhibitors, impacting metabolic pathways relevant to disease states. This highlights the potential for developing therapeutic agents targeting specific enzymes involved in cancer progression .

Q & A

Q. What are the common synthetic routes for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : A typical synthesis involves coupling reactions using palladium or copper catalysts. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours can yield derivatives with ~18% efficiency. Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution.
  • Catalyst loading : Increasing copper(I) bromide concentration may improve coupling efficiency.
  • Temperature control : Prolonged reaction times at moderate temperatures (30–40°C) reduce side reactions.
    Post-synthesis, purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :
  • 1H NMR : Look for signals at δ 2.12 ppm (methyl groups on pyrazole) and δ 5.18–5.20 ppm (protons on the propenylamine chain). Aromatic protons in pyrazole rings appear at δ 7.78–8.59 ppm, depending on substitution .
  • 13C NMR : Pyrazole carbons resonate at δ 120–150 ppm, while the propenylamine chain carbons appear at δ 40–60 ppm .
  • HRMS : Use ESI+ mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z 215) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

  • Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
  • X-ray crystallography : Resolve ambiguities in molecular conformation by determining crystal structures. Intramolecular hydrogen bonds (e.g., C–H⋯N) stabilize specific tautomers .
  • DFT calculations : Compare experimental NMR shifts with theoretical predictions (B3LYP/6-311G(d,p) basis set) to validate assignments .
  • LCMS purity checks : Ensure >95% purity to rule out impurity interference .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in different environments?

  • Methodological Answer :
  • DFT/B3LYP : Calculate HOMO-LUMO gaps to assess electron-transfer potential. For example, a small gap (<4 eV) suggests high reactivity in electrophilic substitutions .
  • Molecular Electrostatic Potential (MEP) : Map electron density isosurfaces to identify nucleophilic/electrophilic sites (e.g., amine groups as nucleophilic centers) .
  • Thermodynamic simulations : Predict stability under varying temperatures by analyzing Gibbs free energy changes (ΔG) .

Q. How can hydrogen-bonding interactions in crystalline forms influence the compound’s biological activity?

  • Methodological Answer :
  • Crystal packing analysis : Use X-ray diffraction to identify hydrogen-bond motifs (e.g., N–H⋯N or C–H⋯O bonds). For example, zigzag supramolecular chains (R₂₂(8) motifs) enhance thermal stability .
  • Solubility studies : Correlate hydrogen-bond networks with dissolution rates in polar solvents (e.g., DMSO or water) .

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